2-(2-Bromophenyl)-2-cyclobutylethan-1-ol
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Overview
Description
2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclobutyl ring via an ethan-1-ol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol typically involves the coupling of 2-bromophenyl derivatives with cyclobutyl-containing intermediates. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bromophenyl group and the cyclobutyl moiety . The reaction conditions often include the use of organoboron reagents, such as boronic acids or esters, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-cyclobutylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-bromophenyl)-2-cyclobutylethanal.
Reduction: Formation of 2-phenyl-2-cyclobutylethan-1-ol.
Substitution: Formation of 2-(2-substituted phenyl)-2-cyclobutylethan-1-ol derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring may influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetonitrile: Shares the bromophenyl group but differs in the presence of a nitrile group instead of a cyclobutyl ring.
2-(2-Bromophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutyl ring.
Uniqueness
2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to its combination of a bromophenyl group with a cyclobutyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(2-Bromophenyl)-2-cyclobutylethan-1-ol, with the molecular formula C12H15BrO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a cyclobutyl group attached to an ethanolic backbone, with a bromophenyl substituent. This unique structure may influence its interaction with biological targets, such as enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.
- Antioxidant Activity : The presence of the bromophenyl moiety may confer antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Initial findings indicate that it may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular signaling processes.
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and leading to downstream effects in cellular signaling.
- Enzyme Interaction : It may act as an inhibitor of enzymes critical for various metabolic processes, impacting pathways such as inflammation and cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibitory effects on bacterial strains | |
Antioxidant | Potential to reduce oxidative stress | |
Enzyme Inhibition | Inhibition of key metabolic enzymes |
Case Study: Antimicrobial Activity
A study conducted on various derivatives of bromophenyl compounds indicated that this compound showed significant antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The derivatives of this compound are being explored for enhanced biological activity and specificity towards various targets.
Future Directions
Further research is needed to fully elucidate the pharmacological profile of this compound. Detailed studies focusing on:
- Pharmacodynamics and Pharmacokinetics : Understanding how the compound behaves in biological systems.
- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : Identifying specific molecular targets and pathways affected by this compound.
Properties
CAS No. |
1597199-14-8 |
---|---|
Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-cyclobutylethanol |
InChI |
InChI=1S/C12H15BrO/c13-12-7-2-1-6-10(12)11(8-14)9-4-3-5-9/h1-2,6-7,9,11,14H,3-5,8H2 |
InChI Key |
ZPSVJWVKMSMYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CO)C2=CC=CC=C2Br |
Origin of Product |
United States |
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